REACTION_CXSMILES
|
C(N(CC)CC)C.[O:8]1[C:12]2([CH2:17][CH:16](O)[CH2:15][CH2:14][CH2:13]2)[O:11][CH2:10][CH2:9]1.[CH3:19][S:20](Cl)(=[O:22])=[O:21].[OH2:24]>ClCCl>[CH3:19][S:20]([O:22][CH:15]1[CH2:16][CH2:17][C:12]2([O:11][CH2:10][CH2:9][O:8]2)[CH2:13][CH2:14]1)(=[O:24])=[O:21]
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
884 mg
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCCC(C2)O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while warming up to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (2×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (0 to 100% EtOAc/hexane)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OC1CCC2(OCCO2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |